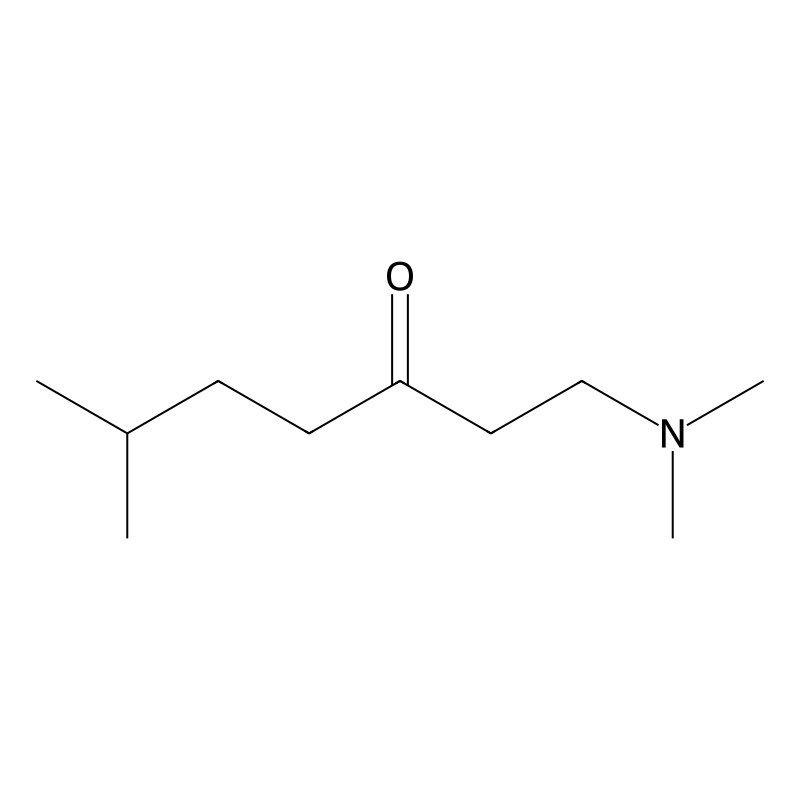1-(Dimethylamino)-6-methylheptan-3-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Availability and Characterization: Several chemical suppliers offer 1-(Dimethylamino)-6-methylheptan-3-one, but no published research directly explores its properties or potential uses [Suppliers of 1-(Dimethylamino)-6-methylheptan-3-one include Synthonix () and American Elements ()].
- Database Listings: The compound is listed in PubChem, a public database of chemical information, but no studies referencing its biological activity or use in scientific research are available yet [PubChem entry for 1-(Dimethylamino)-6-methylheptan-3-one: ].
1-(Dimethylamino)-6-methylheptan-3-one, with the chemical formula C10H21NO and CAS Number 107245-26-1, is an organic compound classified as an aliphatic amine. This compound features a dimethylamino group attached to a heptan-3-one structure, which contributes to its unique properties and potential applications in various fields, particularly in pharmaceuticals and organic synthesis. The molecular weight of this compound is approximately 171.28 g/mol .
The reactivity of 1-(Dimethylamino)-6-methylheptan-3-one can be attributed to its functional groups. The dimethylamino moiety can undergo various reactions typical of amines, such as:
- N-Alkylation: This reaction can occur with alkyl halides, leading to the formation of more complex amines.
- Acylation: The amine can react with acyl chlorides or anhydrides to form amides.
- Reductive Amination: This process allows the conversion of ketones into amines through the formation of an imine intermediate followed by reduction.
These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activities or different physical properties .
Research on the biological activity of 1-(Dimethylamino)-6-methylheptan-3-one is limited, but compounds with similar structures often exhibit significant pharmacological effects. The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems, possibly influencing central nervous system activity. Such compounds may act as stimulants or have anxiolytic effects, although specific studies on this compound are necessary to elucidate its exact biological profile .
The synthesis of 1-(Dimethylamino)-6-methylheptan-3-one typically involves:
- Starting Materials: The synthesis may begin with readily available ketones or aldehydes.
- Amine Formation: The introduction of the dimethylamino group can be achieved through reductive amination or direct alkylation methods.
- Purification: Following synthesis, purification techniques such as distillation or chromatography are employed to isolate the desired product.
Detailed synthetic routes can vary based on available reagents and desired purity levels .
1-(Dimethylamino)-6-methylheptan-3-one has potential applications in several areas:
- Pharmaceuticals: As a precursor or intermediate in the synthesis of medicinal compounds.
- Research: Used in studies related to neuropharmacology due to its structural similarities with known psychoactive substances.
- Chemical Industry: May serve as a building block for more complex organic molecules in various synthetic pathways .
Interaction studies involving 1-(Dimethylamino)-6-methylheptan-3-one are necessary to understand its pharmacodynamics and pharmacokinetics. These studies typically focus on:
- Receptor Binding: Investigating how this compound interacts with specific receptors in the brain.
- Metabolism: Understanding how it is processed within biological systems, including its half-life and excretion pathways.
- Synergistic Effects: Evaluating how it interacts with other compounds, which may enhance or inhibit its effects .
Several compounds share structural characteristics with 1-(Dimethylamino)-6-methylheptan-3-one, including:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-(Dimethylamino)-2-methylpentan-3-one | 51690-03-0 | Shorter carbon chain; similar amine functionality |
| 4-Methylpropiophenone | 5337-93-9 | Aromatic structure; used in fragrance industries |
| 1-(Aminomethyl)-2-methylpentan-3-one | 1234567-89-0 | Contains an amino group; potential for similar activity |
Uniqueness
1-(Dimethylamino)-6-methylheptan-3-one is unique due to its specific carbon chain length and the position of the dimethylamino group, which may influence its biological activity differently compared to other similar compounds. Its aliphatic nature combined with the ketone functionality provides distinct chemical reactivity that could be exploited in synthetic applications .
Further research is essential to fully understand its properties and potential uses within various scientific fields.








